GW-406381 - 221148-46-5

GW-406381

Catalog Number: EVT-270528
CAS Number: 221148-46-5
Molecular Formula: C21H19N3O3S
Molecular Weight: 393.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GW-406381 has been used in trials studying the treatment of Pain, Trauma, Neurodynia, Dental Pain, and Hyperalgesia, among others.

Celecoxib

Compound Description: Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). It is clinically used to treat pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other conditions. []

Relevance: Like 2-(4-ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine, celecoxib is a COX-2 inhibitor. While both share the ability to inhibit COX-2, they exhibit different efficacies in various pain models. Notably, 2-(4-ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine demonstrates effectiveness in models of neuropathic pain where celecoxib does not, suggesting potential broader therapeutic applications for the former.

Rofecoxib

Compound Description: Rofecoxib, another selective COX-2 inhibitor, was previously used to treat pain and inflammation but was withdrawn from the market due to cardiovascular safety concerns. []

N-Phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines

Compound Description: This refers to a series of compounds explored for their inhibitory activity against glycogen synthase kinase 3 (GSK-3). GSK-3 is involved in regulating glycogen synthesis, and its inhibition presents a potential therapeutic target for type 2 diabetes. []

Relevance: This class of compounds shares the core pyrazolo[1,5-b]pyridazine structure with 2-(4-ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine. This shared structural motif highlights the versatility of the pyrazolo[1,5-b]pyridazine scaffold for developing compounds with diverse biological activities. While 2-(4-ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine focuses on COX-2 inhibition for pain management, the N-Phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines target GSK-3 for potential diabetes treatment.

3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP)

Compound Description: MTIP is a potent and selective corticotropin-releasing factor receptor 1 (CRF1) antagonist. It demonstrates promising activity in animal models of alcoholism, highlighting its potential as a therapeutic agent for alcohol dependence. []

Relevance: While MTIP does not directly share the core structure of 2-(4-ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine, both compounds highlight the use of fused heterocyclic systems in medicinal chemistry. Both compounds target distinct biological pathways, showcasing the versatility of these chemical structures in drug discovery.

Source and Classification

GW-406381 was developed by GlaxoSmithKline and is categorized as a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism involves the inhibition of COX-2, which is often upregulated in inflammatory conditions, making it a target for therapeutic intervention in diseases like arthritis and other chronic pain disorders .

Synthesis Analysis

The synthesis of GW-406381 involves multiple steps, beginning with the construction of a phenylpyrazole skeleton. The following outlines the general synthetic route:

  1. Formation of the Phenylpyrazole Core: The initial step typically includes the reaction of appropriate phenyl and pyrazole derivatives, often utilizing coupling reactions to form the core structure.
  2. Substitution Reactions: Subsequent steps may involve various substitution reactions to introduce functional groups necessary for biological activity.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

Technical parameters such as temperature, solvent choice, and reaction time are critical to optimizing yield and purity throughout the synthesis process .

Molecular Structure Analysis

The molecular formula of GW-406381 is C14H16N2O2C_{14}H_{16}N_{2}O_{2}, and it features a complex structure characterized by a phenyl ring, a pyrazole moiety, and an ethoxyphenyl group.

Structural Features

  • Molecular Weight: Approximately 244.29 g/mol.
  • Functional Groups: The presence of an ethoxy group enhances lipophilicity, potentially improving bioavailability.
  • 3D Configuration: The spatial arrangement of atoms within GW-406381 contributes to its selectivity for COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs.

The structural analysis can be further supported by techniques such as NMR spectroscopy and X-ray crystallography, which provide insights into the compound’s conformational dynamics .

Chemical Reactions Analysis

GW-406381 primarily undergoes reactions typical of NSAIDs, focusing on its interaction with COX enzymes. The inhibition mechanism involves:

  1. Binding to COX-2: GW-406381 selectively binds to the active site of COX-2, preventing substrate access.
  2. Competitive Inhibition: It competes with arachidonic acid, leading to reduced production of pro-inflammatory prostaglandins.

The compound's reactivity profile indicates stability under physiological conditions, making it suitable for therapeutic applications .

Mechanism of Action

The mechanism of action for GW-406381 centers on its role as a selective COX-2 inhibitor:

  1. Inhibition of Prostaglandin Synthesis: By blocking COX-2 activity, GW-406381 decreases the synthesis of prostaglandins involved in inflammation and pain signaling.
  2. Selective Action: Unlike non-selective NSAIDs that inhibit both COX-1 and COX-2, GW-406381 aims to minimize gastrointestinal side effects while effectively managing pain and inflammation.

Studies have demonstrated that GW-406381 significantly reduces pain in animal models, supporting its potential efficacy in clinical settings .

Physical and Chemical Properties Analysis

Key Properties

  • Solubility: GW-406381 shows moderate solubility in organic solvents but limited solubility in water, influencing formulation strategies for drug delivery.
  • Stability: The compound exhibits stability under standard laboratory conditions but should be protected from light and moisture to maintain integrity.

Analytical Techniques

Characterization techniques such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly employed to assess purity and confirm identity during development .

Applications

GW-406381 has potential applications in several areas:

  1. Pain Management: Its primary application lies in treating chronic pain conditions such as osteoarthritis and rheumatoid arthritis due to its anti-inflammatory properties.
  2. Research Tool: As a selective COX-2 inhibitor, it serves as a valuable tool in pharmacological research to study the role of prostaglandins in various disease states.
  3. Therapeutic Development: Ongoing studies aim to explore its efficacy in combination therapies for enhanced pain relief with reduced side effects compared to traditional NSAIDs.
Introduction to GW-406381 in Academic Research

GW-406381 represents a scientifically significant cyclooxygenase-2 (COX-2) inhibitor developed through structure-based rational drug design. Unlike classical nonsteroidal anti-inflammatory drugs (NSAIDs), it was engineered to optimize target engagement with COX-2 while minimizing off-target effects on COX-1. This compound emerged during the late 1990s–early 2000s when pharmaceutical research prioritized central nervous system (CNS)-penetrant analgesics to address neuropathic pain mechanisms. Academic studies focused on its unique pharmacodynamic profile, particularly its ability to modulate central sensitization—a hallmark of chronic pain states—distinguishing it from earlier COX-2 inhibitors like celecoxib or rofecoxib [4] [8].

Historical Context of Cyclooxygenase-2 (COX-2) Inhibitor Development

The discovery of COX-2 in 1991 revolutionized NSAID pharmacology, revealing distinct isoforms: COX-1 (constitutive, homeostatic) and COX-2 (inducible, inflammatory). Traditional NSAIDs (e.g., ibuprofen) non-selectively inhibited both isoforms, causing gastrointestinal toxicity from COX-1 blockade. This spurred efforts to design selective COX-2 inhibitors [8] [9].

Key Developments:

  • 1991–1995: Dupont’s compound DuP-697 became the structural blueprint for coxibs. Its diaryl heterocycle core enabled selective COX-2 binding by exploiting a larger active site pocket [8].
  • 1999: Celecoxib and rofecoxib launched as first-generation coxibs. While GI-safe, they showed variable CNS penetration, limiting efficacy in central pain processing [2] [8].
  • Early 2000s: Second-generation inhibitors like GW-406381 prioritized brain permeability and binding kinetics to target neuroinflammation and neuronal hyperexcitability [4].

Structural Basis for Selectivity:

COX-2’s active site features a hydrophilic side pocket (formed by Val523/Arg513 vs. Ile523/His513 in COX-1). This accommodates bulky sulfonamide/sulfone groups in coxibs, sterically excluding them from COX-1 [8].

Table 1: Key Milestones in COX-2 Inhibitor Development

YearEventSignificance
1991COX-2 enzyme clonedConfirmed distinct COX isoform; validated target
1994DuP-697 identified as selective scaffoldProvided chemical template for coxibs
1999Celecoxib/rofecoxib FDA-approvedFirst-generation selective COX-2 inhibitors
2006GW-406381 preclinical studies publishedDemonstrated efficacy in neuropathic pain models

Discovery and Rational Design of GW-406381

GW-406381 (chemical name: 4-[4-(methylsulfonyl)phenyl]-3-phenyl-2(5H)-furanone) was designed by GlaxoSmithKline using structure-based drug design (SBDD). The goal was enhancing CNS exposure and prolonging target residence within COX-2’s active site [4] [7].

Design Strategy:

  • Scaffold Optimization:
  • Retained the diaryl heterocycle core of earlier coxibs for COX-2 affinity.
  • Incorporated a methylsulfonylphenyl group positioned to form hydrogen bonds with Arg513 and Gln192 in COX-2’s side pocket [8].
  • Used a γ-lactone ring as the central heterocycle to improve metabolic stability versus five-membered rings in first-gen coxibs [4].
  • Computational Validation:
  • Molecular docking: Confirmed optimal fit into COX-2’s binding cleft, with sulfone group anchoring to Arg513.
  • Alchemical free-energy simulations: Predicted 100-fold selectivity over COX-1 due to steric clashes with Ile523 [3] [5].

Structure-Activity Relationship (SAR) Insights:

  • Sulfonamide vs. sulfone: Sulfone group (as in GW-406381) enhanced brain penetration due to optimal log P (~2.8) versus sulfonamides (e.g., celecoxib) [4].
  • Central ring flexibility: The lactone’s rigidity reduced entropic penalties upon binding, increasing residence time [8].

Table 2: Key Design Elements of GW-406381

Structural FeatureRole in Rational DesignTarget Interaction
Methylsulfonylphenyl groupAnchors to COX-2 hydrophilic pocketH-bonds with Arg513, Gln192
γ-Lactone coreEnhances metabolic stabilityHydrophobic interactions with Val349
Planar diphenyl arrangementFits COX-2 hydrophobic channelπ-stacking with Tyr385

Role in Advancing Non-Opioid Analgesic Research

GW-406381’s primary research impact was demonstrating that COX-2 inhibitors can modulate central pain pathways when optimized for brain exposure. Prior coxibs predominantly targeted peripheral inflammation [4] [9].

Key Research Findings:

  • Neuropathic Pain Models:In rat chronic constriction injury (CCI) studies, GW-406381 (5 mg/kg) reduced spontaneous ectopic discharge in sensory nerves by >50%—significantly outperforming rofecoxib. This validated COX-2’s role in maintaining neuronal sensitization [4].
  • Mechanism: Suppressed spinal prostaglandin E₂ synthesis, attenuating glutamate release and dorsal horn neuron hyperexcitability [4].

  • Clinical Translation:Phase II/III trials in osteoarthritis (OA) pain yielded mixed results:

  • Study A (6-week): GW-406381 (50 mg) reduced WOMAC pain scores vs. placebo (−6.9 mm; P=0.012), though celecoxib did not separate from placebo.
  • Study B (12-week): No dose showed superiority over placebo, while celecoxib did [2].Interpretation: Inconsistent efficacy may reflect OA’s heterogeneous drivers (peripheral vs. central sensitization), underscoring the need for patient stratification in analgesic trials [2].

Properties

CAS Number

221148-46-5

Product Name

GW-406381

IUPAC Name

2-(4-ethoxyphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-b]pyridazine

Molecular Formula

C21H19N3O3S

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C21H19N3O3S/c1-3-27-17-10-6-16(7-11-17)21-20(19-5-4-14-22-24(19)23-21)15-8-12-18(13-9-15)28(2,25)26/h4-14H,3H2,1-2H3

InChI Key

NXMZBNYLCVTRGB-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=C2C4=CC=C(C=C4)S(=O)(=O)C)C=CC=N3

Solubility

Soluble in DMSO

Synonyms

2-(4-ethoxyphenyl)-3-(4-(methylsulfonyl)phenyl)pyrazolo(1,5-b)pyridazine
GW406381
GW406381X

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=C2C4=CC=C(C=C4)S(=O)(=O)C)C=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.